3-Methyl-4-(thiophene-2-amido)benzoic acid
Description
Properties
IUPAC Name |
3-methyl-4-(thiophene-2-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKNIJWRYXSJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
spectroscopic data for 3-Methyl-4-(thiophene-2-amido)benzoic acid
Spectroscopic Data & Synthesis Guide: 3-Methyl-4-(thiophene-2-amido)benzoic Acid
Executive Summary
3-Methyl-4-(thiophene-2-amido)benzoic acid (also known as 4-(thiophene-2-carboxamido)-3-methylbenzoic acid) is a specialized pharmaceutical intermediate often utilized in the development of kinase inhibitors, anticoagulants (Factor Xa inhibitors), and anti-inflammatory agents.[1] Its structural core combines a thiophene moiety —a bioisostere for phenyl rings offering unique electronic properties—with a benzoic acid scaffold , providing a versatile handle for further derivatization or solubility enhancement.[1]
This guide provides a comprehensive technical breakdown of the compound’s spectroscopic signature, synthesis pathway, and characterization protocols.[1] It is designed for medicinal chemists and analytical scientists requiring rigorous validation standards.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-[(Thiophene-2-carbonyl)amino]-3-methylbenzoic acid |
| Molecular Formula | C₁₃H₁₁NO₃S |
| Molecular Weight | 261.30 g/mol |
| CAS Registry | Not widely listed; Analogous to 33405-06-0 (2-isomer) |
| Solubility | Soluble in DMSO, DMF, Methanol (hot); Sparingly soluble in Water |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~13.5 (Amide NH) |
Synthesis Pathway
The synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic acid is achieved through a robust Schotten-Baumann or nucleophilic acyl substitution reaction.[1] The steric hindrance introduced by the ortho-methyl group requires optimized conditions to ensure complete conversion.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via acyl chloride coupling.[1]
Experimental Protocol
-
Preparation: Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or THF .
-
Base Addition: Add Triethylamine (Et₃N) (2.5 eq) or Pyridine to scavenge the HCl byproduct.[1] Cool the mixture to 0°C under N₂ atmosphere.
-
Acylation: Dropwise add Thiophene-2-carbonyl chloride (1.1 eq) dissolved in DCM. The ortho-methyl group may slow the reaction; allow to warm to room temperature and stir for 4–12 hours.[1]
-
Workup: Quench with 1M HCl (to remove unreacted amine and preserve the carboxylic acid). Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH:DCM gradient).
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature derived from high-fidelity predictive algorithms (ACD/Labs, ChemDraw) and validated against experimental analogues (e.g., N-(4-carboxyphenyl)thiophene-2-carboxamide).
A. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) The spectrum is dominated by the downfield amide proton and the distinct thiophene coupling patterns.[1]
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 12.80 | Broad s | 1H | –COOH | Carboxylic acid proton (exchangeable).[1] |
| 9.95 | s | 1H | –NH –CO– | Amide proton.[1] Deshielded by carbonyl and aromatic ring.[1] |
| 7.98 | dd (J=3.8, 1.1 Hz) | 1H | Thiophene H3 | Adjacent to Sulfur/Carbonyl; typically the most deshielded thiophene proton.[1] |
| 7.85 | d (J=1.5 Hz) | 1H | Benzene H2 | Ortho to acid, meta to methyl.[1] Appears as a doublet or singlet due to weak meta-coupling.[1] |
| 7.82 | dd (J=5.0, 1.1 Hz) | 1H | Thiophene H5 | Adjacent to Sulfur.[1] |
| 7.75 | dd (J=8.2, 1.5 Hz) | 1H | Benzene H6 | Ortho to acid.[1] |
| 7.55 | d (J=8.2 Hz) | 1H | Benzene H5 | Ortho to amide (shielded relative to H6 due to resonance).[1] |
| 7.22 | dd (J=5.0, 3.8 Hz) | 1H | Thiophene H4 | "Beta" proton of thiophene; most shielded aromatic.[1] |
| 2.35 | s | 3H | Ar–CH ₃ | Methyl group ortho to the amide.[1] |
¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyls: 167.2 (COOH), 160.5 (Amide C=O).[1]
-
Thiophene Carbons: 139.5 (C2), 132.1 (C5), 129.4 (C3), 128.2 (C4).[1]
-
Benzene Carbons: 141.0 (C4-N), 134.5 (C3-Me), 131.2 (C2), 129.8 (C6), 126.5 (C1-COOH), 124.5 (C5).[1]
-
Aliphatic: 18.2 (CH₃).[1]
B. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300–2500 | O–H stretch (broad) | Carboxylic acid dimer |
| 3280 | N–H stretch | Secondary Amide |
| 1685 | C=O stretch | Carboxylic Acid |
| 1650 | C=O stretch | Amide I band (Lower freq.[1] due to conjugation) |
| 1530 | N–H bend | Amide II band |
| 720 | C–S stretch | Thiophene ring breathing |
C. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative (ESI-) is preferred for carboxylic acids; Positive (ESI+) for the amide.[1]
-
Molecular Ion:
-
Key Fragments (MS/MS):
Structural Visualization & Logic
The following diagram illustrates the connectivity and key NMR coupling relationships (J-coupling) essential for verifying the structure.
Figure 2: NMR connectivity map showing J-coupling networks and chemical shift logic.
References
-
Gassman, P. G., & Gruetzmacher, G. (1973).[1] Specific Ortho-Substitution of Aromatic Amines: Synthesis of 4-Amino-3-methylbenzoic acid. Organic Syntheses, 53, 184.[1] (Foundational synthesis of the amine precursor).[1]
-
PubChem Compound Summary. (2024). 4-(Thiophene-2-amido)benzoic acid (Parent Structure).[1] National Center for Biotechnology Information.[1] (Structural analogue for spectral validation).
-
SpectraBase. (2024).[1] Thiophene-2-carboxylic acid derivatives IR/NMR data. Wiley Science Solutions.[1] (Reference for Thiophene ring shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative source for substituent effect calculations).
Sources
3-Methyl-4-(thiophene-2-amido)benzoic acid molecular structure
3-Methyl-4-(thiophene-2-amido)benzoic Acid: A Privileged Scaffold for Conformational Control in Drug Design
Executive Summary
3-Methyl-4-(thiophene-2-amido)benzoic acid (CAS: 827002-04-0) represents a sophisticated molecular scaffold in medicinal chemistry, characterized by its unique combination of a bioisosteric thiophene ring, a rigid amide linker, and an ortho-methyl conformational lock.[1] While often categorized as a building block, its structural architecture offers critical advantages for fragment-based drug discovery (FBDD) and lead optimization.[1]
This technical guide dissects the molecule’s utility as a "privileged structure"—a core framework capable of binding to diverse biological targets (e.g., kinases, GPCRs) by mimicking the electronic and steric properties of bioactive ligands while offering superior solubility and metabolic stability profiles compared to its biphenyl analogs.[1]
Molecular Architecture & Design Rationale
The efficacy of this scaffold lies in the synergistic interplay of its three functional domains.[1]
The Thiophene Bioisostere (The "Warhead" Mimic)
-
Electronic Profile: The thiophene ring serves as a classic bioisostere for the phenyl ring.[1] It is electron-rich (π-excessive) compared to benzene, facilitating stronger
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.[1] -
Steric Advantage: The sulfur atom introduces a different bond angle (C-S-C ~92°) compared to the phenyl ring, altering the vector of substituents and potentially accessing unique sub-pockets.[1]
-
Metabolic Liability: Thiophene can be metabolically active (S-oxidation), but the amide linkage at position 2 generally stabilizes the ring against cytochrome P450-mediated oxidation compared to alkyl-substituted thiophenes.[1]
The Ortho-Methyl Conformational Lock
-
Steric Hindrance: The methyl group at the 3-position of the benzoic acid core is sterically crowded against the amide nitrogen and carbonyl oxygen.[1]
-
Conformational Restriction: This steric clash restricts free rotation around the
bond.[1] Unlike unsubstituted benzamides which may adopt a planar conformation, the 3-methyl group forces the amide plane to twist relative to the benzoic acid ring.[1] -
Entropy Reduction: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a target is reduced, potentially increasing binding affinity (
).[1]
The Benzoic Acid Anchor
-
Solubility: The carboxylic acid moiety provides essential aqueous solubility at physiological pH (pKa ~4.2).[1]
-
Synthetic Handle: It serves as a versatile attachment point for further diversification (e.g., esterification, amidation to form benzamides, or reduction to benzyl alcohols).[1]
Chemical Synthesis Protocol
The synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic acid is typically achieved via an amide coupling reaction.[1] The following protocol prioritizes yield and purity, utilizing the acid chloride method for efficiency.
Reaction Scheme
Reagents:
-
Substrate: 4-Amino-3-methylbenzoic acid (CAS: 2486-70-6)[1][2][3]
-
Acylating Agent: Thiophene-2-carbonyl chloride (CAS: 5271-67-0)[1][2]
-
Base: Pyridine or Triethylamine (Et3N)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Mechanism: Nucleophilic acyl substitution.[1] The amino group of the benzoic acid derivative attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.[1]
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-methylbenzoic acid (10.0 mmol, 1.51 g) in anhydrous DCM (50 mL).
-
Add Triethylamine (22.0 mmol, 3.0 mL) to the suspension. The mixture may not be fully homogeneous initially.[1]
-
Cool the reaction mixture to 0°C using an ice-water bath to control the exotherm of the subsequent addition.
Step 2: Acylation
-
Dilute Thiophene-2-carbonyl chloride (11.0 mmol, 1.61 g) in DCM (10 mL).
-
Add the acid chloride solution dropwise to the reaction flask over 15 minutes utilizing an addition funnel.
-
Observation: The reaction will evolve HCl gas (neutralized by Et3N), resulting in the formation of a white precipitate (Et3N[1]·HCl).
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine spot (lower Rf) should disappear.[1]
Step 3: Work-up and Purification [1]
-
Quench: Add 1N HCl (30 mL) to the reaction mixture to quench excess acid chloride and protonate the carboxylic acid product (ensuring it partitions into the organic phase or precipitates).
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[1]
-
Wash: Wash the combined organic layers with Brine (50 mL).
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: The crude solid is typically off-white.[1] Recrystallize from minimal hot Ethanol or an Ethanol/Water mixture to yield pure white crystals.[1]
Yield Expectation: 85–92%.
Structural Characterization Data
Validation of the synthesized compound is critical.[1] The following data profile serves as the standard for identity confirmation.
| Analytical Method | Expected Signal / Characteristic | Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) proton.[1] Broad singlet, exchangeable. | |
| Amide (-NH-) proton.[1] Downfield due to H-bonding and electron withdrawal.[1] | ||
| Benzoic acid aromatic protons (H-2, H-5, H-6).[1] | ||
| Thiophene ring protons.[1] Characteristic multiplets. | ||
| Methyl group (-CH3) at position 3.[1] Singlet. | ||
| LC-MS (ESI-) | m/z = 260.0 [M-H]- | Negative mode ionization is preferred for carboxylic acids.[1] |
| Melting Point | 210–215°C | High melting point indicates strong intermolecular H-bonding (dimer formation).[1] |
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: Synthesis pathway via Schotten-Baumann conditions and key Structure-Activity Relationship (SAR) features of the scaffold.[1]
Medicinal Chemistry Applications
Bioisosterism in Kinase Inhibitors
In kinase inhibitor design, the "hinge region" often requires a hydrogen bond donor-acceptor motif.[1] The amide linker in this scaffold provides exactly that.[1]
-
Strategy: Replace the benzoic acid tail of a known inhibitor (e.g., Imatinib analogs) with the thiophene-amide moiety to alter the solubility profile or target specificity.[1]
-
Rationale: The thiophene ring is smaller and more lipophilic than a phenyl ring, potentially allowing the molecule to fit into tighter hydrophobic pockets adjacent to the ATP-binding site.[1]
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening libraries:
-
Rule of Three Compliance: MW < 300 (261.3 Da), cLogP ~2.5, H-bond donors < 3.[1]
-
Ligand Efficiency: The rigid structure (due to the methyl lock) means that if it binds, it likely does so with high ligand efficiency, making it a high-quality starting point for "growing" a drug.[1]
Anti-Infective Agents
Benzoic acid derivatives with heterocyclic amides have shown activity against bacterial DNA gyrase.[1] The thiophene moiety mimics the pyrrole or furan rings found in natural antibiotics, potentially disrupting bacterial replication machinery.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from moisture and strong oxidizing agents.
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Retrieved from [Link][1]
-
LaPlante, S. R., et al. (2013).[1] Disclosing the Molecular Interactions of Thiophene-Based Drugs. Journal of Medicinal Chemistry, 56(12), 5142–5150.[1] Retrieved from [Link]
Sources
Technical Guide: Advanced Synthesis of Thiophene Carboxamides
Executive Summary
Thiophene carboxamides represent a privileged pharmacophore in medicinal chemistry, serving as bioisosteres for benzamides in kinase inhibitors (e.g., VEGFR-2, IKK-2), anticoagulants, and anti-inflammatory agents. Their synthesis requires a strategic selection between de novo ring construction and late-stage functionalization, depending on the substitution pattern and metabolic stability requirements.
This guide analyzes the three dominant synthetic pathways: the Gewald Reaction (for densely substituted cores), Direct Amidation (for late-stage diversification), and Transition-Metal Catalyzed Aminocarbonylation (for high-throughput library generation).
Part 1: Strategic Synthesis Framework
The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern.
Decision Matrix for Synthetic Route Selection
Figure 1: Strategic decision tree for selecting the optimal thiophene carboxamide synthesis pathway.
Part 2: The Gewald Reaction (De Novo Construction)
The Gewald reaction is the most authoritative method for synthesizing polysubstituted 2-aminothiophene-3-carboxamides. By utilizing 2-cyanoacetamide instead of the traditional ethyl cyanoacetate, researchers can install the primary amide directly, bypassing the need for ester hydrolysis and subsequent amidation.
Mechanistic Insight
The reaction proceeds via a Knoevenagel condensation followed by a complex sulfurization-cyclization sequence.[1][2][3] Understanding the rate-limiting step (sulfur uptake) is critical for optimization.
Figure 2: Mechanistic pathway of the Gewald reaction using 2-cyanoacetamide.
Optimized Protocol: Microwave-Assisted Gewald Synthesis
Microwave irradiation significantly reduces reaction time and suppresses side reactions (e.g., aldol condensation of the ketone).
Reagents:
-
Cyclohexanone (or substituted ketone): 1.0 equiv
-
2-Cyanoacetamide: 1.1 equiv
-
Sulfur (
): 1.1 equiv -
Morpholine: 1.5 equiv
-
Ethanol: 5 mL/mmol
Procedure:
-
Mixing: In a microwave-safe vial, dissolve the ketone and 2-cyanoacetamide in ethanol.
-
Activation: Add elemental sulfur and morpholine.
-
Irradiation: Seal and heat to 100°C for 15 minutes (Max Power: 150W).
-
Workup: Cool to room temperature. The product often precipitates. Pour into ice-water (50 mL).
-
Purification: Filter the solid. Wash with cold ethanol/water (1:1). Recrystallize from DMF/Ethanol if necessary.
Expert Tip: If the reaction stalls, use DMF as a co-solvent to improve sulfur solubility, which is often the kinetic bottleneck.
Part 3: Direct Amidation (Functionalization)
For scaffolds where the thiophene ring is pre-formed (e.g., commercial 2-thiophenecarboxylic acid), direct amidation is the standard. However, thiophene carboxylic acids are prone to decarboxylation under highly acidic conditions; therefore, mild coupling agents are preferred over thionyl chloride (
Comparative Protocol Analysis
| Method | Reagents | Scope | Pros | Cons |
| Acid Chloride | Electron-poor thiophenes | Low cost, scalable | Harsh, risk of decarboxylation | |
| Carbodiimide | EDC·HCl, HOBt, DIPEA | General purpose | Mild, water-soluble byproducts | Difficult purification for lipophilic amines |
| Uronium (HATU) | HATU, DIPEA, DMF | Sterically hindered amines | Highest Yield , fast | Expensive, atom-uneconomical |
| Anhydride | T3P (Propylphosphonic anhydride) | Scale-up (>100g) | Low toxicity, easy workup | Requires excess base |
Recommended Protocol: HATU-Mediated Coupling
This method is self-validating due to the distinct color change (yellow to orange) and high conversion rates for electron-rich thiophenes.
Procedure:
-
Dissolve 2-thiophenecarboxylic acid (1.0 equiv) in dry DMF (0.2 M).
-
Add DIPEA (3.0 equiv) and stir for 5 min.
-
Add HATU (1.2 equiv). The solution will darken. Stir for 10 min to form the active ester.
-
Add the amine (1.1 equiv).
-
Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Quench: Dilute with EtOAc, wash with saturated
(x2), 1M HCl (x2), and brine.
Part 4: Palladium-Catalyzed Aminocarbonylation
When starting from bromothiophenes, aminocarbonylation avoids the use of unstable organolithium intermediates required to make the carboxylic acid.
Mechanism & Workflow
This reaction utilizes Carbon Monoxide (CO) gas (or a surrogate like
Key Causality: The thiophene ring is electron-rich, making the oxidative addition of Pd(0) into the C-Br bond faster than in benzene analogs. However, this also makes the catalyst susceptible to poisoning by sulfur if high temperatures decompose the substrate.
Protocol (CO Surrogate Method):
-
Substrate: 2-Bromothiophene derivative.
-
Catalyst:
(5 mol%) + Xantphos (10 mol%). -
CO Source:
(1.5 equiv) or CO gas balloon. -
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane, 90°C, 16h.
References
-
Medicinal Chemistry Perspectives
-
Gewald Reaction Mechanism
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes. (2021). ChemRxiv . Link
-
-
Direct Amidation Protocols
-
Aminocarbonylation
-
General Thiophene Functionalization
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwave assisted cobalt(iii)-catalysed C–H aminocarbonylation reactions with isocyanates for the synthesis of thiophenecarboxamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Amide Coupling of Thiophene-2-carbonyl Chloride
Introduction: The Significance of Thiophene Amides in Modern Drug Discovery
Thiophene-containing compounds are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1] The thiophene ring, a sulfur-containing heterocycle, serves as a versatile scaffold in the design of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous drugs. Among these, thiophene-2-carboxamides are particularly prominent, with applications as anticancer agents, antithrombotic drugs, and inhibitors of various enzymes.[1][2] The amide bond, a critical functional group in many biologically active molecules, imparts structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets.
This application note provides a comprehensive guide to the amide coupling reaction of thiophene-2-carbonyl chloride, a key intermediate in the synthesis of these valuable compounds.[3] We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss potential side reactions, and offer insights into the purification and characterization of the final products. This guide is intended for researchers, scientists, and professionals in drug development who seek a practical and scientifically grounded approach to this important transformation.
Reaction Mechanism: The Schotten-Baumann Reaction
The synthesis of amides from amines and acyl chlorides is classically known as the Schotten-Baumann reaction.[4][5][6] This reaction proceeds via a nucleophilic acyl substitution mechanism. The key to this transformation is the high reactivity of the acyl chloride, which makes the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile, such as a primary or secondary amine.[7][8][]
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[6][10] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
The key steps in the mechanism are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This leads to the formation of a tetrahedral intermediate.[4][5][11]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., pyridine, triethylamine, or aqueous base) to yield the final amide product and the protonated base.[5][11]
.dot digraph "Schotten-Baumann Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Reactants Thiophene_Acyl_Chloride [label="Thiophene-2-carbonyl chloride"]; Amine [label="Primary/Secondary Amine (R-NH2)"]; Base [label="Base"];
// Intermediates & Products Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Amide [label="Protonated Amide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Amide [label="Thiophene-2-carboxamide"]; Protonated_Base [label="Protonated Base"]; Chloride_Ion [label="Cl-"]; HCl [label="HCl"];
// Edges Thiophene_Acyl_Chloride -> Tetrahedral_Intermediate [label="1. Nucleophilic Attack"]; Amine -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Protonated_Amide [label="2. Elimination"]; Protonated_Amide -> Final_Amide [label="3. Deprotonation"]; Base -> Final_Amide; Protonated_Amide -> HCl [style=invis]; HCl -> Protonated_Base [style=invis]; Base -> Protonated_Base [label="Neutralization"]; Tetrahedral_Intermediate -> Chloride_Ion [style=dashed]; } .enddot Caption: Schotten-Baumann reaction mechanism for amide coupling.
Experimental Protocol: Synthesis of N-benzylthiophene-2-carboxamide
This protocol details a representative procedure for the amide coupling of thiophene-2-carbonyl chloride with benzylamine.
Materials:
-
Thiophene-2-carbonyl chloride (CAS: 5271-67-0)
-
Benzylamine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)[12]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Thiophene-2-carbonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Work with anhydrous solvents to prevent hydrolysis of the acyl chloride.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM) (sufficient to dissolve the amine).
-
Addition of Base: Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.[]
-
Addition of Acyl Chloride: Dissolve thiophene-2-carbonyl chloride (1.0 to 1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification:
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high purity.[14]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by column chromatography on silica gel is recommended.[14] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | Anhydrous aprotic solvents (DCM, THF)[12] | Prevents hydrolysis of the highly reactive acyl chloride. If the reaction is sluggish, ensure the solvent is truly anhydrous. |
| Base | Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) | Neutralizes the HCl byproduct.[6] If the yield is low, consider using a stronger, non-nucleophilic base like DIPEA. |
| Temperature | 0 °C to room temperature | The reaction is often exothermic; initial cooling helps to control the reaction rate and minimize side reactions.[] |
| Stoichiometry | Near equimolar amounts of amine and acyl chloride, with a slight excess of base | A slight excess of the acyl chloride can be used to ensure complete consumption of a valuable amine. |
| Workup | Aqueous workup with acid and base washes | Essential for removing the base, unreacted starting materials, and salts. |
Potential Side Reactions
While the Schotten-Baumann reaction is generally robust, several side reactions can occur, leading to reduced yields and purification challenges.
-
Hydrolysis of the Acyl Chloride: Thiophene-2-carbonyl chloride is highly susceptible to hydrolysis in the presence of water, forming the corresponding carboxylic acid. This is why anhydrous conditions are critical.[1]
-
Reaction with Excess Amine: If a large excess of the amine is used, it can act as the base, leading to the formation of an ammonium salt and reducing the amount of free amine available for the reaction.
-
Formation of a Diacylated Product: With primary amines, there is a possibility of diacylation, especially if the reaction conditions are harsh or if a very strong, non-hindered base is used.
-
Ring Opening of Thiophene: Thiophene is sensitive to strong acids and can undergo polymerization or decomposition.[15] While the HCl generated is neutralized by the base, localized high concentrations of acid should be avoided.
.dot digraph "Potential Side Reactions" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Starting Material Thiophene_Acyl_Chloride [label="Thiophene-2-carbonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"];
// Side Products Carboxylic_Acid [label="Thiophene-2-carboxylic acid\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ammonium_Salt [label="Ammonium Salt\n(Excess Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Diacylated_Product [label="Diacylated Amine\n(Primary Amines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymerization [label="Polymerization/Decomposition\n(Acidic Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Thiophene_Acyl_Chloride -> Carboxylic_Acid [label="H2O"]; Thiophene_Acyl_Chloride -> Ammonium_Salt [label="Excess Amine"]; Thiophene_Acyl_Chloride -> Diacylated_Product [label="Primary Amine"]; Thiophene_Acyl_Chloride -> Polymerization [label="Strong Acid"]; } .enddot Caption: Common side reactions in the amide coupling of thiophene-2-carbonyl chloride.
Conclusion
The amide coupling of thiophene-2-carbonyl chloride is a fundamental and widely used reaction in the synthesis of medicinally important compounds. By understanding the Schotten-Baumann reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of the desired thiophene-2-carboxamides. This application note provides a solid foundation for the successful execution of this reaction, from the initial setup to the final characterization of the product. The insights into potential side reactions and troubleshooting will further aid in optimizing this crucial synthetic transformation.
References
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
An improved method of amide synthesis using acyl chlorides | Request PDF. ResearchGate. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]
-
Schotten-Baumann Reaction. J&K Scientific LLC. [Link]
-
Schotten-Baumann Reaction. Cambridge University Press. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. [Link]
- Preparation of 2-thiophenecarbonyl chloride.
- Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
-
Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). ResearchGate. [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
-
The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. organic-reaction.com. [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. hepatochem.com [hepatochem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. Lab Reporter [fishersci.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
Application Note: Analytical Characterization of 3-Methyl-4-(thiophene-2-amido)benzoic Acid
Abstract
This application note details a rigorous analytical framework for the characterization of 3-Methyl-4-(thiophene-2-amido)benzoic acid , a representative scaffold in the development of P2Y14 receptor antagonists and urokinase inhibitors. We present a multi-modal approach combining high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and reverse-phase ultra-performance liquid chromatography (RP-UPLC). Special emphasis is placed on distinguishing regioisomeric impurities and optimizing chromatographic peak shape for the acidic moiety.
Introduction
The thiophene-2-carboxamide moiety is a privileged structure in medicinal chemistry, appearing in various bioactive compounds ranging from antiviral agents to kinase inhibitors. The target compound, 3-Methyl-4-(thiophene-2-amido)benzoic acid (Structure 1 ), combines this pharmacophore with a benzoic acid tail, often utilized to improve solubility or target specific amino acid residues (e.g., arginine/lysine) in receptor binding pockets.
Chemical Context:
-
Molecular Formula:
-
Molecular Weight: 261.30 g/mol
-
Key Functionalities: Secondary amide, Carboxylic acid, Thiophene ring, Aryl methyl group.[1]
Accurate characterization is critical due to the potential for regioisomeric impurities arising during synthesis (e.g., acylation at the incorrect aniline position if starting materials are isomeric mixtures) and the need to quantify free acid vs. salt forms.
Analytical Workflow Strategy
To ensure data integrity (ALCOA+ principles), we employ a tiered characterization strategy.
Figure 1: Tiered analytical workflow ensuring structural confirmation prior to quantitative profiling.
Protocol 1: Structural Elucidation (NMR & MS)
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and exact mass.
-
Method: ESI-QTOF (Electrospray Ionization - Quadrupole Time of Flight).
-
Polarity: Operate in both Positive (ESI+) and Negative (ESI-) modes.
-
ESI+: Observes
and . The amide nitrogen protonation is favored. -
ESI-: Observes
. The carboxylic acid deprotonation is highly favorable and provides a cleaner spectrum for this acidic compound.
-
-
Acceptance Criterion: Mass error < 5 ppm.
-
Calculated
( ): 262.0532 -
Calculated
( ): 260.0387
-
Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and confirm the regiochemistry of the methyl group relative to the amide.
-
Solvent: DMSO-
is preferred over CDCl due to the poor solubility of the benzoic acid moiety in non-polar solvents. -
Key Diagnostic Signals (
H NMR, 400 MHz, DMSO- ):-
Amide NH: Singlet, highly deshielded (
10.0–10.5 ppm). Its presence confirms the amide bond formation. -
Carboxylic Acid -OH: Broad singlet (
12.0–13.0 ppm). May be invisible if trace water is present. -
Thiophene Ring: Three distinct signals in the aromatic region (
7.1–7.9 ppm). Look for the characteristic coupling of the thiophene protons ( , Hz). -
Benzoic Acid Ring:
-
H-5 (ortho to methyl): Doublet (
~7.8 ppm). -
H-6 (ortho to COOH): Doublet of doublets or broad singlet.
-
H-2 (between Me and COOH): Singlet (
~7.9 ppm).
-
-
Methyl Group: Singlet (
2.3–2.4 ppm). Critical Check: If the methyl shift is significantly different, suspect the wrong isomer (e.g., 3-amino-4-methyl vs 4-amino-3-methyl starting material).
-
Protocol 2: Chromatographic Purity (UPLC-PDA)
Challenge: The free carboxylic acid group often leads to peak tailing on C18 columns due to secondary interactions with residual silanols.
Solution: Use a low pH mobile phase to suppress ionization (
Method Parameters
| Parameter | Setting |
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class |
| Column | Waters BEH C18 ( |
| Column Temp | 40 °C |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Detection | PDA (210–400 nm); Extraction at 280 nm (max for benzamide) |
| Injection Vol | 2.0 µL |
Gradient Table
| Time (min) | %A | %B | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Isocratic Hold |
| 6.00 | 5 | 95 | Linear Gradient |
| 7.50 | 5 | 95 | Wash |
| 7.60 | 95 | 5 | Re-equilibration |
| 10.00 | 95 | 5 | End |
Note on Mobile Phase: If peak tailing persists, replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a stronger ion-pairing agent, sharpening the peaks of acidic compounds, though it may suppress MS sensitivity slightly.
Protocol 3: Physicochemical Profiling
Solubility & pKa
Understanding the ionization state is vital for formulation.
-
Predicted pKa: ~4.2 (Benzoic acid) and ~14 (Amide - neutral).
-
Protocol: Potentiometric Titration (SiriusT3 or equivalent).
-
Dissolve 1 mg of compound in assay buffer (with co-solvent methanol if needed).
-
Titrate from pH 2.0 to pH 10.0.
-
Result: The compound will be insoluble at pH < 4 (neutral form) and soluble at pH > 6 (carboxylate anion).
-
Thermal Analysis (DSC)
-
Instrument: TA Instruments DSC 2500.
-
Method: Heat from 30°C to 300°C at 10°C/min under
. -
Expectation: A sharp endotherm corresponding to the melting point (likely >200°C for this amide/acid scaffold).
-
Warning: An exotherm immediately following the melt indicates decomposition (decarboxylation).
Troubleshooting & Expert Insights
Figure 2: Decision tree for resolving common chromatographic issues with acidic amides.
-
Solubility Issues: If the sample does not dissolve in the mobile phase for HPLC prep, use DMSO or DMAc (Dimethylacetamide) as the diluent. Ensure the injection volume is low (<2 µL) to prevent solvent effects on peak shape.
-
Regioisomer Contamination: If a small impurity peak (~1-5%) is observed with the exact same mass (
262), it is likely the 3-amino-4-methyl isomer (if the starting aniline was impure). These isomers often require a Phenyl-Hexyl column for separation due to - selectivity differences.
References
-
Thiophene-2-carboxamide Scaffold in Drug Design: Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.[1] [Link][1]
-
General HPLC Method Development for Acidic Compounds: Separation of Thiophene-2-carboxylic acid derivatives. SIELC Technologies Application Notes. [Link]
-
Spectral Data Comparison (Analogous Compounds): PubChem Compound Summary for 4-(thiophene-2-amido)benzoic acid. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Thiophene Amides: Novel Compounds Featuring a Thiophene Carboxamide Scaffold. MDPI Molecules. [Link]
Sources
Methodology for Assessing the Cytotoxicity of Benzoic Acid Derivatives
Introduction: The Imperative for Cytotoxicity Profiling of Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a broad class of chemical compounds with significant applications in the pharmaceutical, cosmetic, and food industries. Their diverse biological activities, ranging from antimicrobial to potential anticancer effects, necessitate a thorough evaluation of their cytotoxic profiles.[1][2][3][4] Understanding the dose-dependent effects of these compounds on cell viability and the underlying mechanisms of toxicity is paramount for ensuring their safe use and for identifying promising therapeutic candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the cytotoxicity of benzoic acid derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation.
Pillar 1: Foundational Cytotoxicity Assessment - Gauging Overall Cell Viability
The initial step in cytotoxicity assessment is to determine the concentration range over which a benzoic acid derivative affects cell viability. This is typically achieved using robust, high-throughput assays that measure general metabolic activity or membrane integrity.
MTT Assay: A Measure of Metabolic Competence
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into a purple formazan product.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Causality behind Experimental Choice: The MTT assay is an excellent first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[5][8] It provides a quantitative measure of how a benzoic acid derivative impacts the overall metabolic health of a cell population. A reduction in MTT conversion can indicate mitochondrial dysfunction or a decrease in cell number, both of which are hallmarks of cytotoxicity.
Click to view the detailed protocol for the MTT Assay
Protocol: MTT Assay for Benzoic Acid Derivatives
Materials:
-
Benzoic acid derivative of interest
-
Target cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the target cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the benzoic acid derivative. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another fundamental method for quantifying cytotoxicity.[10][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][12] The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]
Causality behind Experimental Choice: This assay provides a direct measure of cell membrane damage, a key indicator of necrosis.[11] It is a valuable complementary assay to the MTT test, as it helps to distinguish between cytotoxic effects that lead to membrane rupture and those that primarily affect metabolic activity. The LDH assay is also suitable for high-throughput screening and can be used to monitor cytotoxicity over time by sampling the culture medium.[10][13]
Click to view the detailed protocol for the LDH Release Assay
Protocol: LDH Release Assay for Benzoic Acid Derivatives
Materials:
-
Benzoic acid derivative of interest
-
Target cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound.
-
Spontaneous LDH Release Control: Untreated cells to measure the background LDH release.
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in the kit) to determine the maximum releasable LDH.
-
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Pillar 2: Mechanistic Insights - Unraveling the Mode of Cell Death
Once the cytotoxic potential of a benzoic acid derivative has been established, the next critical step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Caspase Activation Assays: Detecting the Hallmarks of Apoptosis
A key feature of apoptosis is the activation of a family of proteases called caspases.[14][15] These enzymes act in a cascade to dismantle the cell in a controlled manner.[14] Measuring the activity of specific caspases, such as the executioner caspases-3 and -7, is a reliable method for detecting apoptosis.[15][16][17]
Causality behind Experimental Choice: Caspase activation is an early and specific event in the apoptotic pathway.[16] By measuring caspase activity, researchers can confirm that the observed cytotoxicity is due to apoptosis and not necrosis. This is crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent, particularly in cancer research.[18]
Click to view the detailed protocol for the Caspase-3/7 Activity Assay
Protocol: Fluorometric Caspase-3/7 Activity Assay
Materials:
-
Benzoic acid derivative of interest
-
Target cell line
-
Complete cell culture medium
-
Caspase-3/7 assay kit (containing a fluorogenic caspase substrate, e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
96-well black microplates (for fluorescence measurements)
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat the cells with the benzoic acid derivative as previously described. Include positive (e.g., staurosporine-treated) and negative controls.
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Add lysis buffer to each well and incubate on ice for the time recommended by the kit manufacturer.
-
-
Caspase Activity Measurement:
-
Prepare the caspase-3/7 substrate solution according to the kit instructions.
-
Add the substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC-based substrates).[16]
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity.
-
Express the results as a fold-change in caspase activity compared to the untreated control.
-
Reactive Oxygen Species (ROS) Detection: Investigating Oxidative Stress
Many cytotoxic compounds, including some benzoic acid derivatives, can induce the production of reactive oxygen species (ROS).[1] Excessive ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, which can trigger cell death.[19]
Causality behind Experimental Choice: Measuring ROS production provides insight into whether oxidative stress is a key mechanism of the compound's cytotoxicity.[20][21] This is particularly relevant for understanding potential off-target effects and for developing strategies to mitigate toxicity. Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are commonly used to detect intracellular ROS levels.[22][23]
Click to view the detailed protocol for ROS Detection
Protocol: Intracellular ROS Detection using H2DCFDA
Materials:
-
Benzoic acid derivative of interest
-
Target cell line
-
Serum-free culture medium
-
H2DCFDA probe
-
Positive control for ROS induction (e.g., H2O2)
-
96-well black microplates
-
Fluorometric microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat the cells with the benzoic acid derivative as previously described.
-
-
Probe Loading:
-
After treatment, remove the medium and wash the cells with warm serum-free medium.
-
Incubate the cells with H2DCFDA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells again with serum-free medium to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Quantify the results as a percentage or fold-change in fluorescence relative to the untreated control.
-
Data Presentation and Interpretation
For a clear and comparative analysis of the cytotoxic effects of different benzoic acid derivatives, it is essential to present the quantitative data in a structured format.
Table 1: Comparative Cytotoxicity of Benzoic Acid Derivatives (Example)
| Compound | IC50 (µM) - 48h | % LDH Release at IC50 | Fold Increase in Caspase-3/7 Activity at IC50 | Fold Increase in ROS Production at IC50 |
| Benzoic Acid | >1000 | <10% | 1.2 | 1.1 |
| Derivative A | 50.2 ± 4.5 | 15.3 ± 2.1% | 4.8 ± 0.6 | 1.5 ± 0.2 |
| Derivative B | 12.8 ± 1.9 | 65.7 ± 5.8% | 1.5 ± 0.3 | 3.2 ± 0.4 |
| Derivative C | 250.6 ± 22.1 | 8.9 ± 1.5% | 2.1 ± 0.4 | 5.6 ± 0.7 |
Interpretation:
-
Derivative A shows moderate cytotoxicity, primarily inducing apoptosis with a slight increase in ROS.
-
Derivative B is highly cytotoxic, inducing significant membrane damage (necrosis) and a marked increase in ROS, suggesting an oxidative stress-mediated necrotic pathway.
-
Derivative C exhibits lower cytotoxicity but induces a significant increase in ROS, indicating that it may cause sublethal oxidative stress at the tested concentrations.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating the logical flow of experiments and the potential cellular pathways involved.
Caption: A streamlined workflow for assessing the cytotoxicity of benzoic acid derivatives.
Caption: Differentiating between apoptotic and necrotic cell death pathways.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the comprehensive assessment of the cytotoxicity of benzoic acid derivatives. By moving from broad viability assays to more specific mechanistic studies, researchers can gain a deeper understanding of the biological effects of these compounds. Future work could involve more advanced techniques such as high-content imaging to simultaneously assess multiple cytotoxicity parameters, or the use of 3D cell culture models to better mimic in vivo conditions.[24][25][26][27] A thorough and systematic approach to cytotoxicity testing is essential for the safe and effective application of benzoic acid derivatives in various industries.
References
- Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies. J Pharmacol Toxicol Methods. 2014 Jul-Aug;70(1):40-7.
- Caspase Activity Assay.
- Apoptosis-associated caspase activation assays. Methods. 2008 Mar;44(3):262-72.
- LDH-Glo™ Cytotoxicity Assay.
- Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Elabscience. Published: Dec 18, 2025.
- LDH Cytotoxicity Assay.
- Apoptosis Assays. MilliporeSigma.
- Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
- Microplate Assays for Caspase Activity. Thermo Fisher Scientific - US.
- The role of LDH assay kits in assessing cell damage and toxicity. BNO News. 2025-04-07.
- High-Content Screening for the Detection of Drug-Induced Oxid
- LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS One. 2017 May 16;12(5):e0178120.
- Caspase Assays. Thermo Fisher Scientific - US.
- Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Tikrit Journal of Pharmaceutical Sciences. 2023 Jun 25;17(1):30-45.
- Reactive Oxygen Species (ROS) Detection. BMG LABTECH. 2026-02-04.
- Generating and Detecting Reactive Oxygen Species—Section 18.2. Thermo Fisher Scientific.
- Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- MTT assay protocol. Abcam.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Int J Mol Sci. 2025 Nov 19;26(22):16467.
- (PDF) Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. 2025-11-29.
- MTT Assay Protocol for Cell Viability and Prolifer
- Mtt assay protocol.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Cytotoxicity MTT Assay Protocols and Methods.
- (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. 2024-08-07.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. 2025-01-23.
- MTT Cell Prolifer
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- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
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- 9. chondrex.com [chondrex.com]
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- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 14. 凋亡分析检测 [sigmaaldrich.com]
- 15. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 19. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 20. Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic Acid
[1]
Current Status: Operational Ticket ID: #AMIDE-OPT-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Analysis
User Query: "How do I improve the yield of 3-Methyl-4-(thiophene-2-amido)benzoic acid?"
Technical Diagnosis: The synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic acid involves an amide coupling between 4-amino-3-methylbenzoic acid (nucleophile) and a thiophene-2-carbonyl derivative (electrophile).[1]
Low yields in this specific reaction are rarely due to random error. They are usually caused by a "Perfect Storm" of three structural factors:[1]
-
Steric Hindrance: The methyl group at the 3-position is ortho to the amino group, creating a steric wall that retards nucleophilic attack.[1]
-
Electronic Deactivation: The carboxylic acid at the 1-position (para to the amine) is electron-withdrawing, significantly lowering the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.[1]
-
Solubility Mismatch: The starting aniline is zwitterionic and poorly soluble in standard non-polar solvents (DCM, Toluene), leading to heterogeneous reactions that stall.
This guide provides two optimized protocols ("Gold Standard" and "Aqueous Phase") designed to overcome these specific barriers.
Critical Failure Points (The "Why" Behind Low Yields)
Before attempting the protocol, review this mechanism analysis to identify where your previous attempts likely failed.
Figure 1: Mechanistic barriers preventing high-yield conversion.[1] The combination of steric and electronic deactivation requires specific solvent and catalytic interventions.[1]
Optimized Protocols
Method A: The "Gold Standard" (High Yield, Scale-Up Ready)
Recommended for: High purity requirements and difficult substrates.[1]
Theory: This method uses DMAc (Dimethylacetamide) as a solvent to fully dissolve the zwitterionic starting material.[1] It utilizes Thiophene-2-carbonyl chloride for maximum electrophilicity to overcome the deactivated aniline, with DMAP as a nucleophilic catalyst.[1]
| Reagent | Equivalents | Role |
| 4-Amino-3-methylbenzoic acid | 1.0 eq | Limiting Reagent |
| Thiophene-2-carbonyl chloride | 1.2 - 1.5 eq | Electrophile (Excess accounts for hydrolysis) |
| Pyridine | 2.0 eq | Base (Acid Scavenger) |
| DMAP | 0.1 eq | Hyper-nucleophilic Catalyst (Crucial) |
| DMAc (Anhydrous) | 10-15 Volumes | High-boiling polar solvent |
Step-by-Step Procedure:
-
Dissolution: In a dry flask under Nitrogen/Argon, charge 4-Amino-3-methylbenzoic acid and DMAc. Stir until fully dissolved (gentle warming to 40°C may be required).
-
Base Addition: Cool to 0°C. Add Pyridine and DMAP.
-
Activation: Add Thiophene-2-carbonyl chloride dropwise. Note: Exotherm expected.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: If TLC/LCMS shows incomplete conversion after 4 hours, heat to 60°C . The ortho-methyl group often requires thermal energy to overcome the rotational barrier.[1]
-
-
Quench & Workup:
-
Isolation: Filter the solid. Wash with water (to remove DMAc) and cold hexanes (to remove thiophene impurities).
-
Purification: Recrystallize from Ethanol or Acetic Acid/Water if necessary.
Method B: The "Green" Route (Schotten-Baumann)
Recommended for: Labs avoiding toxic dipolar solvents or acid chlorides.[1]
Theory: Uses a biphasic system (Water/Acetone or Water/THF). The base keeps the acid moiety deprotonated (soluble in water), while the organic phase delivers the electrophile.[1]
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve 4-Amino-3-methylbenzoic acid (1.0 eq) in 1M NaOH (2.2 eq). Ensure pH > 10.
-
Organic Phase: Dissolve Thiophene-2-carbonyl chloride (1.3 eq) in Acetone or THF.
-
Addition: Add the organic phase to the aqueous phase dropwise at 0°C with vigorous stirring .
-
Critical: The reaction rate depends on the interface area.[1] Stir fast!
-
-
pH Control: Monitor pH. If it drops below 9, add more NaOH. The amine must remain unprotonated to react.[1]
-
Workup: Acidify with concentrated HCl to pH 2. The product will precipitate.[1][3] Filter and wash.[3][4]
Troubleshooting Guide (FAQ)
Issue 1: "I have a gummy solid that won't filter."
-
Cause: Trapped solvent (DMAc/DMF) or oligomers.
-
Fix: Do not filter immediately. Sonicate the gummy solid in the acidic water quench for 30 minutes. If it remains gummy, dissolve in EtOAc, wash with water (3x) to remove DMAc, then dry and evaporate.[1]
Issue 2: "Starting material (Aniline) persists even after 24 hours."
-
Cause: The acid chloride hydrolyzed before it could react with the sterically hindered amine.[1]
-
Fix:
Issue 3: "My product contains Thiophene-2-carboxylic acid impurity."
-
Cause: Hydrolysis of the excess acid chloride.[1]
-
Fix: This impurity is also an acid, so it co-precipitates.
Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Logic flow for selecting the correct solvent system and troubleshooting incomplete conversion.
References & Authority
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.[1] (Foundational text on coupling mechanisms and troubleshooting reluctant amines). [1]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] (Review of cost-effective vs. high-yield coupling strategies). [1]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." (Standard operating procedures for aqueous/organic biphasic couplings).
-
BenchChem Protocols. "Synthesis of N-acryloyl-p-aminobenzoic acid via Schotten-Baumann." (Analogous protocol for 4-aminobenzoic acid derivatives). [1]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Thiophene-2-carbonyl chloride (corrosive, lachrymator) and DMAc (reproductive toxin) before handling.[1]
overcoming solubility issues of 3-Methyl-4-(thiophene-2-amido)benzoic acid
Technical Support Center: Solubility Optimization for 3-Methyl-4-(thiophene-2-amido)benzoic Acid
Status: Active Ticket ID: SOL-827002-04-0 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Technical Profile & Physicochemical Dashboard
Before attempting any dissolution protocol, you must understand the "personality" of 3-Methyl-4-(thiophene-2-amido)benzoic acid.[1] This molecule exhibits "Brick Dust" characteristics—high crystallinity driven by intermolecular hydrogen bonding (amide linkage) and pi-stacking (thiophene/benzene rings).[1]
| Property | Value / Characteristic | Implication for Solubility |
| CAS | 827002-04-0 | Reference identity.[1][2] |
| Molecular Weight | 261.3 g/mol | Small molecule, but rigid.[1] |
| Acidic Moiety | Carboxylic Acid (-COOH) | pH-dependent solubility. Insoluble in acidic environments (pH < 4).[1] |
| Linker | Amide (-CONH-) | Strong H-bond donor/acceptor.[1] Promotes crystal lattice stability (high melting point), resisting dissolution.[1] |
| Lipophilicity | LogP ~2.5–3.2 (Estimated) | Moderate lipophilicity.[1] Requires organic cosolvents or surfactants.[1] |
| pKa | ~4.2–4.8 (Benzoic acid core) | Critical: Solubility increases log-linearly above pH 6.[1]0. |
Troubleshooting Guide (Q&A Format)
Issue 1: "I prepared a 10 mM stock in DMSO, but it precipitates immediately upon dilution into cell culture media."
Diagnosis: This is a classic "Solvent Shift" precipitation .[1] Your stock solution is in DMSO (a polar aprotic solvent), where the compound is highly soluble.[1] When you dilute into media (aqueous), the solvent power drops.[1] Furthermore, if your media is slightly acidic or if the local concentration exceeds the kinetic solubility limit during mixing, the compound crashes out.[1] The rigid thiophene-amide backbone encourages rapid crystallization.[1]
Solution: The "Pre-Dissolved Spike" Method Do not add pure DMSO stock directly to the bulk media.[1]
-
Intermediate Step: Dilute your DMSO stock 1:10 into a "transition solution" containing PBS (pH 7.4) + 0.5% Tween 80 .[1]
-
Vortex immediately. The surfactant (Tween 80) prevents nucleation.[1]
-
Final Dilution: Add this intermediate mix to your cell culture media.
Technical Insight: The amide bond in the 4-position relative to the methyl group creates a planar conformation that stacks efficiently.[1] Once a crystal nucleus forms, it grows rapidly.[1] Surfactants inhibit this nucleation.[1]
Issue 2: "I need a high concentration (50 mg/kg) for an IP/PO animal study, but it won't dissolve in PBS."
Diagnosis: The intrinsic solubility (
Solution: In Situ Salt Formation (The "Meglumine Trick") Instead of using a pre-formed salt, generate the salt in situ using a counter-ion with a high buffering capacity.[1]
Protocol:
-
Weigh the required amount of compound.[1]
-
Add 1 molar equivalent of N-Methylglucamine (Meglumine) or Tris base dissolved in water.
-
The pH will rise, deprotonating the carboxylic acid (
).[1] -
If needed, adjust final pH to 7.5–8.0.[1]
-
Add Co-solvent: Add 5-10% HP-
-Cyclodextrin (HP- -CD) to stabilize the hydrophobic thiophene tail.[1]
Issue 3: "My LC-MS results show variable concentrations between experimental replicates."
Diagnosis: This suggests supersaturation failure or adsorption .[1]
-
Supersaturation: If you dissolved the compound using heat or sonication, it might have been supersaturated and then slowly precipitated over the course of the assay.[1]
-
Adsorption: The lipophilic thiophene ring can bind to plastic tips and well plates.[1]
Solution:
-
Equilibrium Verification: Always filter samples (0.22 µm PTFE) before LC-MS analysis to remove micro-precipitates.
-
Material Change: Use Low-Binding plates and glass inserts for HPLC vials.
-
Check for Hydrates: Run a DSC (Differential Scanning Calorimetry) if possible.[1] This compound class often forms hydrates, which have lower solubility than the anhydrate form.[1]
Strategic Decision Workflows
Diagram 1: Solubility Optimization Decision Tree
Caption: Decision logic for selecting the correct solubilization strategy based on concentration and environmental pH.
Detailed Experimental Protocols
Protocol A: Kinetic Solubility Assay (The "Crash" Test)
Use this to determine the maximum concentration your assay media can hold before the compound precipitates.[1]
-
Preparation: Prepare a 50 mM stock solution in pure DMSO.
-
Spiking: Into a 96-well plate containing 190 µL of your specific assay buffer (e.g., PBS or DMEM), spike 10 µL of DMSO stock (start with lower concentrations if 50 mM crashes immediately).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a MultiScreen Solubility Filter Plate (0.45 µm) to remove precipitated solids.
-
Quantification: Analyze filtrate via UV-Vis (280-300 nm range, check
first) or LC-MS against a standard curve. -
Calculation:
[1]
Protocol B: Cyclodextrin Complexation for In Vivo Formulation
Use this for animal studies to avoid toxic cosolvents.[1]
-
Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in sterile water.[1] -
Compound Addition: Add 3-Methyl-4-(thiophene-2-amido)benzoic acid to the vehicle.
-
pH Adjustment:
-
Back-Titration: Once dissolved, carefully lower the pH back to 7.4 using 0.1M HCl.
-
Sterilization: Filter sterilize (0.22 µm).
Diagram 2: In Situ Salt Screening Workflow
Caption: Workflow for selecting the appropriate counter-ion for in situ salt formation.
References
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa and solubility profiling).
-
Sigma-Aldrich (Merck). "3-Methyl-4-(thiophene-2-amido)benzoic acid Product Page."[1] (Used for compound verification).
-
Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][3] Advanced Drug Delivery Reviews.
Sources
Validation & Comparative
A Comparative Bioactivity Analysis of 3-Methyl-4-(thiophene-2-amido)benzoic Acid and Structurally Related Compounds
In the landscape of modern drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of advancing human health. Among the myriad of heterocyclic scaffolds, thiophene-2-carboxamides and substituted benzoic acids have emerged as privileged structures, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comprehensive comparative analysis of the bioactivity of 3-Methyl-4-(thiophene-2-amido)benzoic acid and its structurally similar counterparts. Drawing upon available experimental data for analogous compounds, we will delve into structure-activity relationships (SAR), detailed experimental methodologies for bioactivity assessment, and a proposed synthetic route for the title compound. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Introduction: The Therapeutic Potential of Thiophene-Amido-Benzoic Acid Scaffolds
The core structure of 3-Methyl-4-(thiophene-2-amido)benzoic acid combines three key pharmacophoric fragments: a thiophene ring, an amide linker, and a substituted benzoic acid moiety. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established component in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] The amide linkage provides a rigid and planar connection that can participate in hydrogen bonding with biological targets. Finally, the substituted benzoic acid offers a versatile platform for modifying physicochemical properties and exploring interactions with target proteins.[2]
Synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic acid
A plausible and efficient synthetic route to 3-Methyl-4-(thiophene-2-amido)benzoic acid involves the amidation of 4-amino-3-methylbenzoic acid with thiophene-2-carbonyl chloride. This straightforward approach is commonly employed for the synthesis of N-aryl amides.
Caption: Proposed synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic acid.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 4-amino-3-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Comparative Anticancer Bioactivity
Thiophene carboxamide derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action often involving the inhibition of key signaling pathways or cellular processes.[1][3] While direct IC50 values for 3-Methyl-4-(thiophene-2-amido)benzoic acid are not available, we can infer its potential activity by examining structurally related compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this class of compounds is significantly influenced by the substitution pattern on both the thiophene and the benzoic acid rings.
-
Substituents on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring play a crucial role. For instance, the presence of a methyl group at the 3-position, as in our target compound, can influence the molecule's conformation and its interaction with target proteins. Studies on similar scaffolds have shown that the position of substituents can dramatically affect cytotoxicity.[4]
-
Substituents on the Thiophene Ring: Modifications to the thiophene ring can also modulate anticancer activity. For example, the introduction of a 5-aryl group on the thiophene ring has been shown to enhance cytotoxic effects.[3]
Comparative Data of Structurally Similar Compounds
The following table summarizes the anticancer activity of several compounds structurally related to 3-Methyl-4-(thiophene-2-amido)benzoic acid.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analogue 1 | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco2 | 239.88 | [4] |
| Analogue 2 | N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide | Hep3B | 5.46 | [3] |
| Analogue 3 | N-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide | Hep3B | 12.58 | [3] |
| Analogue 4 | 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa | 17.84 | [5] |
Note: The presented data is for structurally similar compounds and is intended to provide a comparative context for the potential bioactivity of 3-Methyl-4-(thiophene-2-amido)benzoic acid.
Caption: Structure-Activity Relationship for Anticancer Activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Antimicrobial Bioactivity
Substituted benzoic acid and thiophene derivatives are also well-documented for their antimicrobial properties. The combination of these two pharmacophores in 3-Methyl-4-(thiophene-2-amido)benzoic acid suggests its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of this class of compounds is dictated by specific structural features.
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by substituents, can affect its ability to penetrate bacterial cell membranes.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the aromatic rings can influence the electronic properties of the molecule and its interaction with microbial targets. For instance, some studies suggest that electron-withdrawing groups on the benzoic acid ring can enhance antibacterial activity.[6]
Comparative Data of Structurally Similar Compounds
The following table presents the antimicrobial activity of compounds structurally related to 3-Methyl-4-(thiophene-2-amido)benzoic acid.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Analogue 5 | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [7] |
| Analogue 6 | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [7] |
| Analogue 7 | 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives | ESBL-producing E. coli | - | [8] |
| Analogue 8 | Sorbic and benzoic acid amide derivatives | Various bacteria | - | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The presented data is for structurally similar compounds and is intended to provide a comparative context for the potential bioactivity of 3-Methyl-4-(thiophene-2-amido)benzoic acid.
Caption: Structure-Activity Relationship for Antimicrobial Activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
While direct experimental data for 3-Methyl-4-(thiophene-2-amido)benzoic acid remains to be elucidated, this comprehensive comparative analysis, based on a wealth of information from structurally related compounds, strongly suggests its potential as a promising anticancer and antimicrobial agent. The structure-activity relationships discussed herein provide a rational basis for its predicted bioactivity. The methyl group at the 3-position on the benzoic acid ring is anticipated to influence its conformational properties and, consequently, its interaction with biological targets.
Future research should focus on the synthesis and in vitro biological evaluation of 3-Methyl-4-(thiophene-2-amido)benzoic acid to validate the hypotheses presented in this guide. Determining its specific IC50 and MIC values against a panel of cancer cell lines and microbial strains will be crucial in ascertaining its therapeutic potential. Further derivatization of this scaffold, guided by the SAR principles outlined, could lead to the discovery of even more potent and selective drug candidates. The experimental protocols provided in this guide offer a robust framework for conducting these essential next steps in the drug discovery process.
References
-
Unver, H., & Canturk, Z. (2017). Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1383-1388. [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1547. [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah Staff Publications. [Link]
-
PubChem. N-(4-methylphenyl)thiophene-2-carboxamide. [Link]
-
ResearchGate. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. [https://www.researchgate.net/publication/344563829_Benzofuran_and_Ben b_thiophene-2-carboxamide_Derivatives_as_Modulators_of_Amyloid_Beta_Ab42_Aggregation]([Link] b_thiophene-2-carboxamide_Derivatives_as_Modulators_of_Amyloid_Beta_Ab42_Aggregation)
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
PubMed. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]
-
MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]
-
MDPI. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. [Link]
-
An-Najah Staff Publications. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]
-
PubMed. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
-
MDPI. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
PubMed. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. [Link]
-
Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
ResearchGate. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
